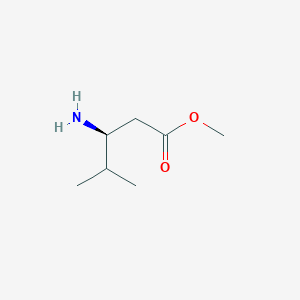

(S)-Methyl 3-amino-4-methylpentanoate

説明

“(S)-Methyl 3-amino-4-methylpentanoate” is a chemical compound with the molecular formula C7H15NO2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of “(S)-Methyl 3-amino-4-methylpentanoate” is represented by the InChI code: 1S/C7H15NO2.ClH/c1-5(2)6(8)4-7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 . This code provides a unique representation of the compound’s molecular structure .科学的研究の応用

Proteinase Inhibitor Synthesis : Angelastro et al. (1992) explored the synthesis of Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a potential proteinase inhibitor, through a Reformatsky reaction. This highlights the compound's utility in developing inhibitors for therapeutic applications (Angelastro, Bey, Mehdi, & Peet, 1992).

Anticancer Drug Synthesis : Basu Baul et al. (2009) investigated the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes with anticancer properties. The study underscores the role of compounds like (S)-Methyl 3-amino-4-methylpentanoate in developing new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Biofuel Production : Cann and Liao (2009) discussed the use of metabolic engineering to develop microbial strains for the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates. This research indicates the potential of using amino acid derivatives in renewable energy sources (Cann & Liao, 2009).

Chemical Communication in Insects : Castracani et al. (2008) explored the role of 3-ethyl-4-methylpentanol, a minor component of the sex pheromone of the European slave-making ant, in mating behavior. This research demonstrates the compound's importance in insect communication and behavior (Castracani, Tamarri, Grasso, Moli, Palla, Millar, Francke, & Mori, 2008).

Insulin Secretion and Metabolism : Pizarro-Delgado et al. (2009) investigated the role of branched-chain 2-oxoacid transamination in metabolism and insulin secretion, indicating the relevance of compounds like (S)-Methyl 3-amino-4-methylpentanoate in diabetes research (Pizarro-Delgado, Hernández-Fisac, Martín-del-Río, & Tamarit-Rodriguez, 2009).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302-H315-H319-H335 are applicable to it . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

methyl (3S)-3-amino-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(8)4-7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYRRAKUNWIGRY-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 3-amino-4-methylpentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)

![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2-methyl-](/img/structure/B3149801.png)

![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2)](/img/structure/B3149825.png)